molecular formula C23H22N4O3S B2525494 N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide CAS No. 1421483-01-3

N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

Número de catálogo: B2525494
Número CAS: 1421483-01-3
Peso molecular: 434.51
Clave InChI: YCQMHDHCXJMXFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-Dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core linked to a thioacetamide moiety and a 2,3-dimethoxybenzyl substituent. This structure combines aromatic, electron-rich methoxy groups with a sulfur-containing bridge, which may enhance interactions with biological targets such as enzymes or receptors.

Propiedades

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-29-18-10-6-9-16(22(18)30-2)11-24-19(28)13-31-23-21-20(26-14-27-23)17(12-25-21)15-7-4-3-5-8-15/h3-10,12,14,25H,11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQMHDHCXJMXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Molecular Information:

  • Molecular Formula: C27H30N4O5
  • Molecular Weight: 490.5 g/mol
  • CAS Number: 1251635-39-8

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzyl amine with a thioacetamide derivative of pyrrolo[3,2-d]pyrimidine. The reaction conditions are optimized to yield high purity and yield of the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound AMDA-MB-23127.6
Compound BA54929.3
This compoundTBDTBDTBD

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of critical enzymes involved in cancer cell proliferation and survival. Specifically, it may target pathways related to fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis.

Case Studies

  • Breast Cancer Inhibition:
    In a study evaluating various thieno[2,3-d]pyrimidine derivatives for their activity against the MDA-MB-231 breast cancer cell line, several compounds exhibited promising results with IC50 values ranging from 27.6 μM to 43 μM. These findings suggest that modifications in the chemical structure can enhance anticancer activity significantly .
  • Selectivity and Pharmacokinetics:
    The selectivity of this compound for cancer cells over normal cells has been a focus of research. Preliminary data indicates that compounds with similar scaffolds show reduced toxicity towards non-cancerous cells while maintaining efficacy against cancerous cells .

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promising results as an anticancer agent. Studies indicate that derivatives of pyrrolo[3,2-d]pyrimidine scaffolds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and glioma models, suggesting that N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide may inhibit key signaling pathways involved in tumor proliferation and survival .

Inhibition of Kinases

The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer progression, such as Akt and Rsk kinases. These kinases play crucial roles in cell survival and proliferation. Research indicates that similar compounds can effectively inhibit these pathways, leading to decreased tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structural motifs possess antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Neuroprotective Effects

Research has suggested that the compound may exhibit neuroprotective effects through inhibition of acetylcholinesterase. This enzyme is critical in neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to this compound have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerSelective cytotoxicity against breast cancer and glioma models.
Kinase InhibitionEffective inhibition of Akt and Rsk kinases leading to reduced tumor growth.
AntimicrobialSignificant antimicrobial activity against E. coli and S. aureus with MIC ~256 µg/mL.
NeuroprotectivePotential inhibition of acetylcholinesterase contributing to cognitive enhancement.

Detailed Research Findings

  • Anticancer Mechanisms : A study on pyrrolo[3,2-d]pyrimidine derivatives revealed that they could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways while sparing normal cells .
  • Kinase Inhibition : The discovery of specific inhibitors targeting the Akt pathway demonstrated a reduction in cell viability across multiple cancer types, indicating the therapeutic potential of this compound .
  • Neuroprotective Studies : Research into similar compounds indicated a significant reduction in neurodegeneration markers when acetylcholinesterase was inhibited, suggesting a protective role for this compound in neurodegenerative diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(3-Cyanophenyl)-2-((7-Phenyl-5H-Pyrrolo[3,2-d]Pyrimidin-4-yl)Sulfanyl)Acetamide (CAS 1251552-27-8): This analog replaces the 2,3-dimethoxybenzyl group with a 3-cyanophenyl substituent. Its molecular weight (385.4 g/mol) is slightly lower than the dimethoxybenzyl variant (estimated ~415–425 g/mol), which may influence pharmacokinetic properties .
  • N-(2-(4-Methylpiperazin-1-yl)Phenyl) Derivatives (Compounds 119a/119c) :
    These compounds feature piperazine-substituted phenyl groups, which introduce basic nitrogen atoms. This modification likely enhances water solubility and bioavailability compared to the methoxybenzyl analog. Additionally, the piperazine moiety may improve metabolic stability by resisting oxidative degradation .

Core Heterocycle Modifications

  • Pyrrolo[2,3-d]Pyrimidine Analogs () :
    The positional isomerism of the pyrrolo-pyrimidine core (2,3-d vs. 3,2-d) alters the spatial arrangement of the nitrogen atoms. This change could affect interactions with ATP-binding pockets in kinase targets, as seen in antitumor agents like 20a .

  • Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine Derivatives (Compounds 119a/119c): Replacement of the pyrrolo ring with a tetrahydrobenzo-thieno system increases hydrophobicity and may enhance membrane permeability. However, this modification could reduce selectivity due to bulkier structural features .

Thioacetamide Bridge Modifications

  • 2-(2-Diethylamino)Ethylthiopyrimidin-4(3H)-Ones (): These compounds replace the acetamide group with aminoethylthio chains. The diethylamino group confers basicity, improving solubility in acidic environments. However, the lack of an amide bond may reduce hydrogen-bonding capacity compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide?

  • Methodology :

Multi-step synthesis : Begin with constructing the pyrrolo[3,2-d]pyrimidine core via cyclization reactions, followed by introducing the thioacetamide moiety through nucleophilic substitution.

Reaction conditions : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . Control temperature (e.g., 80–100°C) and pH to avoid side reactions .

Purification : Employ column chromatography (silica gel) or HPLC to isolate intermediates and final products. Monitor purity via TLC or HPLC at each stage .

  • Key Challenges : Avoiding oxidation of the thioether group and ensuring regioselectivity during cyclization.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm) .

Mass spectrometry (LC-MS) : Verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

  • Data Interpretation : Cross-reference spectral data with analogous pyrrolo[3,2-d]pyrimidine derivatives to resolve ambiguities .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodology :

Target selection : Prioritize kinases or enzymes (e.g., EGFR, Aurora kinases) based on structural analogs with thioacetamide motifs .

In vitro assays : Use fluorescence-based kinase inhibition assays or microbial growth inhibition tests (e.g., MIC values for antimicrobial activity) .

Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be resolved?

  • Methodology :

Comparative structural analysis : Create a table of analogs to correlate substituents with activity:

CompoundStructural FeaturesReported ActivityReference
Target compound2,3-dimethoxybenzyl, thioacetamideKinase inhibition
N-(4-chlorophenyl) analogChlorophenyl, triazolopyrimidineAnticancer
Oxadiazole-containing analogThienopyrimidine-oxadiazole hybridAntimicrobial

Reproduce assays : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .

QSAR modeling : Use software like MOE or Schrödinger to predict activity based on electronic/steric parameters .

Q. What strategies optimize synthetic yield while maintaining purity?

  • Methodology :

DoE (Design of Experiments) : Vary catalyst loading (e.g., 5–10 mol% Pd), solvent (DMF vs. THF), and temperature to identify optimal conditions .

Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps .

In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodology :

pH stability tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC .

Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation of the thioether group .

Plasma protein binding : Measure binding affinity using equilibrium dialysis or ultrafiltration .

Q. What computational tools are effective for studying structure-activity relationships (SAR)?

  • Methodology :

Molecular docking : Use AutoDock Vina to predict binding modes to kinase ATP-binding pockets .

MD simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability in aqueous environments .

ADMET prediction : Utilize SwissADME to estimate solubility, permeability, and toxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.